![molecular formula C10H14N2O B15309763 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is a compound characterized by its unique bicyclic structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The oxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxazole ring.
Aplicaciones Científicas De Investigación
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptan-2-one: Utilized in the synthesis of various organic molecules and materials.
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Uniqueness
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is unique due to its specific bicyclic structure combined with the oxazole ring. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-5-9(13-12-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12) |
Clave InChI |
CMYOWZMXAYNFES-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3=CC(=NO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


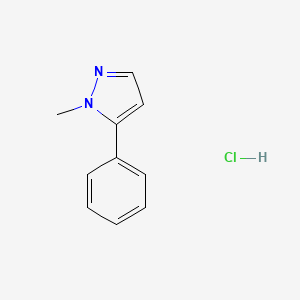
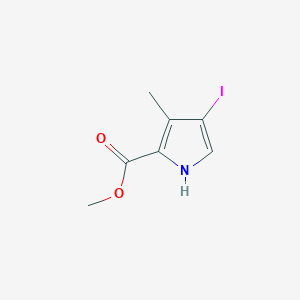
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)

amine hydrochloride](/img/structure/B15309705.png)

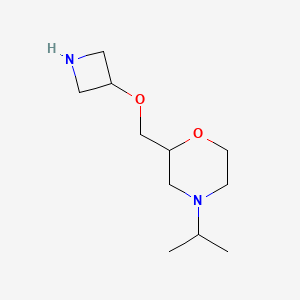
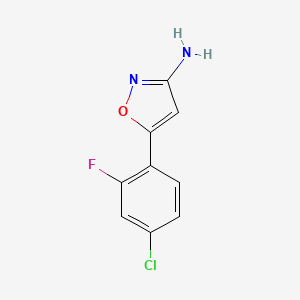
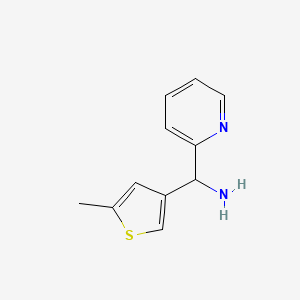

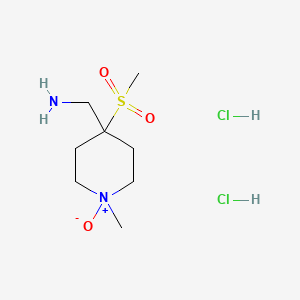
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)


